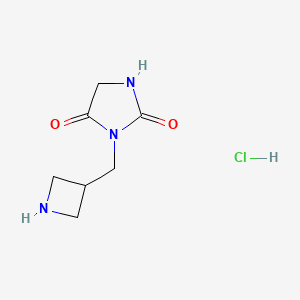

3-(Azetidin-3-ylmethyl)imidazolidine-2,4-dione hydrochloride

Overview

Description

Synthesis Analysis

A variety of new compounds containing two or three biologically active imidazolidine-2,4-dione and thiazolidine-2,4-dione (TZD) cores through two- and three-way optimization of 3 and 4CR by Knoevenagel condensation were synthesized .

Molecular Structure Analysis

The structure of these derivatives was confirmed by FT-IR, 1 HNMR, 13 CNMR, and Elemental analysis .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds were optimized by Knoevenagel condensation .

Physical And Chemical Properties Analysis

The physical form of the compound is a powder . The IUPAC name is 3- (azetidin-3-yl)pyrrolidine-2,5-dione hydrochloride .

Scientific Research Applications

Pharmaceutical Importance

Imidazolidine-2,4-dione derivatives, such as “3-(Azetidin-3-ylmethyl)imidazolidine-2,4-dione hydrochloride”, have been found to have considerable pharmaceutical interest . They have been well documented by a steadily increasing number of publications and patents .

Antimicrobial Activity

Substituted imidazolidine-2,4-dione derivatives display remarkable biological activities, including antimicrobial activity . This makes them potentially useful in the development of new antimicrobial agents .

Antifungal Activity

Imidazolidine-2,4-dione derivatives have also been reported to exhibit antifungal activity . This suggests they could be used in the treatment of fungal infections .

Anticoagulant Agents

Some imidazolidine-2,4-dione derivatives have been evaluated for their anticoagulant activities . For instance, compound 5f was found to be highly responsive in anticoagulant screening compared with the reference of heparin .

Anticancer Agents

Imidazolidine-2,4-dione derivatives have been evaluated for their anticancer activities . Specifically, compound 3e was found to be highly active against the MCF-7 breast cancer cell line .

Central Nervous System Effects

Some imidazolidine-2,4-dione derivatives have been investigated for their effects on the Central Nervous System . Their possible involvement in antinociception was considered based on results obtained with early pharmacological screening .

Mechanism of Action

The anticonvulsant activity of these derivatives was evaluated through molecular docking for Anticonvulsant Drug Binding (ADB) to the Voltage-Gated Sodium Channel Inner Pore (VGCIP). The in-silico molecular docking study results showed that molecules 5c, 7, 9, and 10 among the synthesized compounds with −\u20098.31, −\u20099.23, −\u20098.91, and −\u200910.79 kJ mol −1 glide scores respectively, lead to more binding affinity toward the channel and fitting well in the active pocket .

Safety and Hazards

properties

IUPAC Name |

3-(azetidin-3-ylmethyl)imidazolidine-2,4-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2.ClH/c11-6-3-9-7(12)10(6)4-5-1-8-2-5;/h5,8H,1-4H2,(H,9,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWSDKYKLOPOCFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)CN2C(=O)CNC2=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Azetidin-3-ylmethyl)imidazolidine-2,4-dione hydrochloride | |

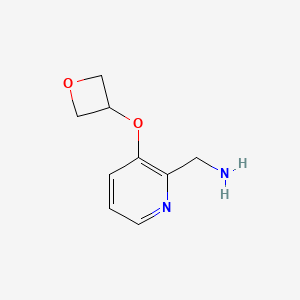

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

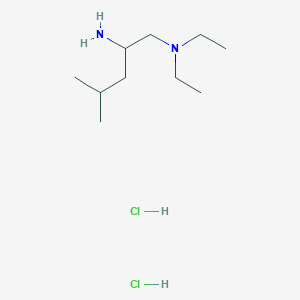

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

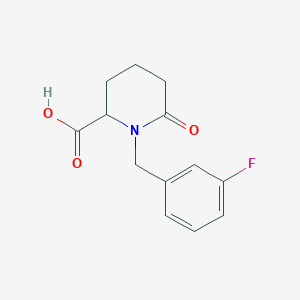

![4-(azetidin-3-ylmethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one hydrochloride](/img/structure/B1473144.png)